molecular formula C4H4N2O2S B019379 5-Isothiazolecarboxamide, 2,3-dihydro-3-oxo- CAS No. 62020-63-7

5-Isothiazolecarboxamide, 2,3-dihydro-3-oxo-

Cat. No. B019379
CAS RN: 62020-63-7
M. Wt: 144.15 g/mol
InChI Key: ZNGJTCRKBTXLLC-UHFFFAOYSA-N
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Description

5-Isothiazolecarboxamide, 2,3-dihydro-3-oxo- is a chemical compound with the molecular formula C4H4N2O2S and a molecular weight of 144.15 . It is also known as 3-Hydroxyisothiazole-5-carboxamide .


Synthesis Analysis

While specific synthesis methods for 5-Isothiazolecarboxamide, 2,3-dihydro-3-oxo- were not found, similar compounds have been synthesized using the Wolff–Kishner reduction . This method involves the reduction of carbonyl compounds to methylene groups by heating the hydrazine with hydrazine hydrate in the presence of a strong base .


Molecular Structure Analysis

The molecular structure of 5-Isothiazolecarboxamide, 2,3-dihydro-3-oxo- consists of a five-membered isothiazole ring attached to a carboxamide group . The isothiazole ring contains three carbon atoms, one nitrogen atom, and one sulfur atom .


Physical And Chemical Properties Analysis

5-Isothiazolecarboxamide, 2,3-dihydro-3-oxo- has a molecular weight of 144.15 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

3-oxo-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-4(8)2-1-3(7)6-9-2/h1H,(H2,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGJTCRKBTXLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SNC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20488205
Record name 3-Oxo-2,3-dihydro-1,2-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isothiazolecarboxamide, 2,3-dihydro-3-oxo-

CAS RN

62020-63-7
Record name 3-Oxo-2,3-dihydro-1,2-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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